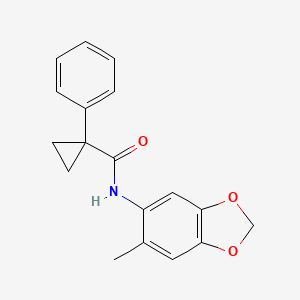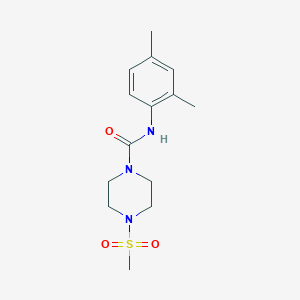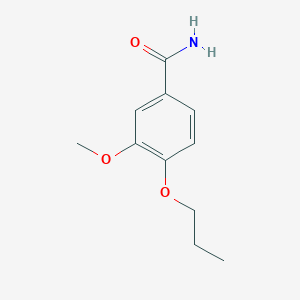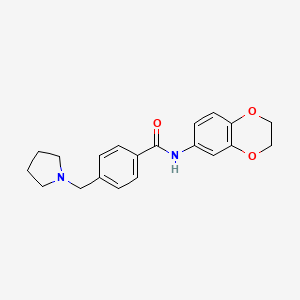![molecular formula C22H15NO6 B4878122 4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4878122.png)
4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Overview
Description
4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromenones This compound is characterized by its unique structure, which includes a benzo[c]chromenone core substituted with a 4-methyl group and a 3-[2-(3-nitrophenyl)-2-oxoethoxy] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[c]chromenone Core: The benzo[c]chromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and a benzaldehyde derivative under acidic conditions.
Introduction of the 4-Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 3-[2-(3-Nitrophenyl)-2-oxoethoxy] Moiety: This step involves the reaction of the benzo[c]chromenone intermediate with 3-nitrobenzoyl chloride in the presence of a base such as pyridine to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: 4-methyl-3-[2-(3-aminophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one.
Reduction of Carbonyl Group: 4-methyl-3-[2-(3-nitrophenyl)-2-hydroxyethoxy]-6H-benzo[c]chromen-6-one.
Scientific Research Applications
Chemistry
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and fluorescent probes due to their unique structural features.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-[2-(4-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one: Similar structure but with a different position of the nitro group.
4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-7-one: Similar structure but with a different position of the chromenone core.
Uniqueness
The unique combination of the 4-methyl group and the 3-[2-(3-nitrophenyl)-2-oxoethoxy] moiety in 4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO6/c1-13-20(28-12-19(24)14-5-4-6-15(11-14)23(26)27)10-9-17-16-7-2-3-8-18(16)22(25)29-21(13)17/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMPCNTVZXOKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)

![(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-METHYLPIPERIDINO)METHANONE](/img/structure/B4878046.png)

![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4878076.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878077.png)

![Ethyl 4-[(4-methoxy-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B4878091.png)
![2-[4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol](/img/structure/B4878108.png)
![N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4878110.png)
![4-BROMO-1-ETHYL-N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4878127.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4878135.png)
